Yggflrrqfkvvt

Kappa opioid receptor subtypes Receptor binding selectivity Opioid pharmacology

KOR subtype pharmacology demands agonists that reliably discriminate κ1b from κ1a signaling-a capability neither dynorphin A nor U50,488H provides. Dynorphin B (rimorphin) resolves this with >50-fold κ1b selectivity, enabling clean pharmacological dissection of κ1b-mediated pathways. Its distinct post-endocytic trafficking profile (KOR activation without routing to degradative endosomes) and shorter post-washout duration versus leumorphin make it the endogenous ligand of choice for receptor recycling, biased agonism, and acute desensitization studies. - ≥95% HPLC purity, lyophilized solid; water-soluble (≥0.60 mg/mL) - Ideal for cannabinoid-opioid crosstalk assays & antisense mapping protocols - Full QA analytical documentation; bulk quantities available on request

Molecular Formula C74H115N21O17
Molecular Weight 1570.8 g/mol
Cat. No. B10772098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYggflrrqfkvvt
Molecular FormulaC74H115N21O17
Molecular Weight1570.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1
InChIKeyAGTSSZRZBSNTGQ-CALFBKFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin B KOR Agonist Overview


Dynorphin B (YGGFLRRQFKVVT), also designated rimorphin, is a 13-amino-acid endogenous opioid peptide (MW 1570.85 Da, CAS 83335-41-5) derived from proteolytic processing of the prodynorphin precursor [1]. It functions as a potent and relatively selective agonist at the kappa opioid receptor (KOR), with a binding affinity (pKi) of 9.9 at the cloned human KOR, translating to a Ki of approximately 0.13 nM [2]. As a member of the prodynorphin gene family—which also encodes dynorphin A(1-17), α-neoendorphin, β-neoendorphin, big dynorphin, and leumorphin—dynorphin B shares a conserved N-terminal enkephalin sequence (YGGFL) but possesses a distinct C-terminal domain that confers differential pharmacological properties [3]. It is supplied as a lyophilized solid with ≥95% HPLC purity and is soluble in water to at least 0.60 mg/mL .

Why Dynorphin B Cannot Be Substituted


Despite originating from the same prodynorphin precursor and sharing a conserved N-terminal YGGFL motif, the prodynorphin-derived peptides display markedly divergent pharmacological profiles that preclude simple interchangeability [1]. Dynorphin B exhibits a unique KOR subtype selectivity profile (>50-fold preference for κ1b over κ1a) that is not shared by dynorphin A or synthetic KOR agonists like U50,488H [2]. In functional in vivo assays, dynorphin B fails to enhance morphine antinociception, whereas both dynorphin A(1-17) and α-neoendorphin potentiate morphine's effects [3]. At the cellular level, dynorphin A and dynorphin B—despite comparable KOR binding and activation—drive the receptor to distinct intracellular compartments, with dynorphin A routing KOR to degradative endosomes for sustained signaling while dynorphin B does not [4]. Substitution with the closest sequential analog, leumorphin (dynorphin B-29), introduces additional confounds: leumorphin exhibits a prolonged duration of action after washout versus dynorphin B's shorter action, and uniquely confers anti-apoptotic effects via EGFR transactivation independent of KOR, which dynorphin B does not reproduce [5]. These quantitative and qualitative divergences underscore that in-class compounds are not functionally redundant and must be selected based on the specific experimental endpoint.

Dynorphin B Comparative Evidence


KOR κ1b vs κ1a Subtype Selectivity

In competition binding assays using [³H]ethylketocyclazocine in guinea pig cerebellum membranes, dynorphin B (rimorphin) displays a Hill coefficient of 0.46 ± 0.03 (n=5), with nonlinear regression best fit by a two-site model, indicating selective labeling of the κ1b subtype [1]. Classical kappa opiates (U50,488H, tifluadom, Mr2034) and dynorphin A exhibit high affinity for both κ1a and κ1b subtypes with Hill coefficients near unity [1]. Dynorphin B labels κ1b over 50-fold more potently than κ1a sites, a selectivity profile shared only with α-neoendorphin among the prodynorphin products [1]. This subtype discrimination is pharmacologically consequential: in vivo antisense mapping revealed that dynorphin B and α-neoendorphin analgesia exhibits a differential sensitivity profile to KOR-1 exon-targeted antisense probes compared to U50,488H, implying engagement of a distinct receptor mechanism of action [2].

Kappa opioid receptor subtypes Receptor binding selectivity Opioid pharmacology

Morphine Antinociception Synergy Profile

In a mouse intrathecal administration model, dynorphin B produced independent antinociceptive effects but, critically, failed to enhance the antinociceptive effects of co-administered morphine [1]. In direct contrast, dynorphin A(1-17) and α-neoendorphin both significantly enhanced morphine-induced antinociception under identical experimental conditions [1]. This differential pharmacology was further corroborated by antisera neutralization studies: pretreatment with antisera to dynorphin A(1-17), dynorphin A(1-8), or α-neoendorphin blocked the antinociceptive effects of Δ⁹-THC but did not block those of the cannabinoid CP55,940, whereas CP55,940-induced antinociception was associated with significant spinal release of dynorphin B [1]. In the guinea pig ileum myenteric plexus-longitudinal muscle preparation, dynorphin B was 10- to 20-fold less potent than dynorphin A, grouping with dynorphin-32 and α-neoendorphin in an intermediate potency tier, while maintaining naloxone Ke values identical to dynorphin A, confirming kappa-selective agonism [2].

Antinociception Opioid synergy Spinal cord pharmacology

Post-Endocytic KOR Trafficking

In a direct comparative study using mammalian neuroendocrine PC12 cells and rat striatal neurons, dynorphin A and dynorphin B bound to and activated KOR to similar extents, yet localized the receptor to distinct intracellular compartments and determined divergent post-endocytic fates [1]. Dynorphin A routed KOR to the degradative pathway, resulting in sustained G-protein signaling from endosomal compartments after internalization. In contrast, dynorphin B did not direct KOR toward degradation, instead favoring a different trafficking itinerary that produces a distinct spatiotemporal signaling profile [1]. This finding is reinforced by independent evidence that big dynorphin (which contains both dynorphin A and dynorphin B sequences) activates G proteins through KOR with much greater potency, efficacy, and selectivity than either dynorphin A or dynorphin B alone, demonstrating that the trafficking and signaling outcomes are peptide-specific rather than simply additive [2].

GPCR trafficking Endosomal signaling Receptor recycling vs degradation

Post-Washout Activity Duration

In a direct comparative study using the myenteric plexus-longitudinal muscle preparation of the guinea pig ileum and the rabbit vas deferens, leumorphin (dynorphin B-29) and dynorphin B (rimorphin) were nearly equipotent in inhibiting electrically stimulated contractions [1]. However, a critical kinetic difference was observed: leumorphin exhibited a long duration of action that persisted after washout, whereas the duration of action of dynorphin B was relatively shorter [1]. Both peptides' actions were antagonized less effectively by naloxone than by Mr2266 (a kappa-receptor-preferring antagonist), confirming that both act at the kappa receptor [1]. Dynorphin B is biosynthetically derived from leumorphin via a single-step thiol protease cleavage between Thr¹³ and Arg¹⁴, meaning that the 16-amino-acid C-terminal extension of leumorphin (absent in dynorphin B) is the structural determinant of the prolonged post-washout activity [2].

Peptide kinetics Washout recovery Isolated tissue pharmacology

Cathepsin L-Dependent Processing Sensitivity

Quantitative analysis of dynorphin peptide levels in cathepsin L knockout mouse brain cortex revealed differential protease sensitivity across prodynorphin products. Dynorphin B levels were reduced by 83% compared to wild-type controls, intermediate between dynorphin A (75% reduction) and α-neoendorphin (90% reduction) [1]. This differential sensitivity indicates that while cathepsin L is critical for the production of all three dynorphin peptides, α-neoendorphin production is most dependent on this protease, and dynorphin A is least dependent [1]. Complementary studies using PC1/3 and PC2 proprotein convertase knockout models showed distinct processing patterns: PC1/3 knockout produced a modest decrease in dynorphin A, while PC2 knockout caused a minor decrease in α-neoendorphin, with dynorphin B production being affected by both pathways [1]. The region-specific expression of these proteases across brain areas means that the relative abundance of dynorphin B versus other prodynorphin products varies by anatomical location—a critical consideration for in vivo studies [2].

Neuropeptide biosynthesis Protease knockout models Prodynorphin processing

β-Arrestin-1 Recruitment Potency

A comprehensive β-arrestin-1 recruitment profiling study across all four opioid receptor types (MOR, DOR, KOR, NOP) provides quantitative EC50 values for prodynorphin-derived peptides at human KOR [1]. Dynorphin B recruited β-arrestin-1 at KOR with an EC50 of 10.9 nM (95% CI: 6.3–17.2 nM, Emax 99%), demonstrating approximately 2-fold higher potency than leumorphin (EC50 21.4 nM, 95% CI: 17.4–26.4, Emax 88%) and ~1.75-fold higher potency than big dynorphin (EC50 19.1 nM, 95% CI: 12.9–30.6, Emax 138%) [1]. Notably, dynorphin B and dynorphin A (EC50 12.7 nM) are roughly equipotent at KOR in this pathway, but dynorphin B exhibits substantially less activity at MOR (EC50 ~2000 nM, Emax 53%) compared to dynorphin A at MOR (EC50 ~1500 nM, Emax 66%) and at DOR (dynorphin B EC50 158 nM, Emax 90% vs dynorphin A EC50 240 nM, Emax 76%) [1]. This profile indicates that dynorphin B provides KOR potency comparable to dynorphin A but with a distinct off-target receptor activity fingerprint.

β-arrestin recruitment KOR signaling bias Functional selectivity

Dynorphin B Optimal Applications


κ1b vs κ1a KOR Signaling Dissection

Dynorphin B is the endogenous ligand of choice for experiments designed to isolate κ1b-mediated signaling from κ1a-mediated effects. Its >50-fold selectivity for the κ1b subtype, documented in guinea pig cerebellum binding assays [1], enables pharmacological dissection that is not achievable with dynorphin A or synthetic agonists such as U50,488H, which bind both subtypes non-discriminately [1]. This application is particularly relevant for antisense mapping studies, where dynorphin B's distinct exon-targeting sensitivity profile has already been demonstrated to differ from U50,488H in KOR-1 mechanism-of-action studies [2].

Cannabinoid-Opioid Spinal Crosstalk

Dynorphin B is uniquely suited for spinal cord pharmacology studies examining cannabinoid-opioid crosstalk. As demonstrated by Pugh et al. (1997), intrathecal CP55,940 induces a significant release of spinal dynorphin B concurrent with antinociception, and dynorphin B—unlike dynorphin A(1-17) and α-neoendorphin—does not enhance morphine antinociception [3]. This specific pharmacological fingerprint makes dynorphin B the appropriate tool for probing endocannabinoid-dynorphin interactions without the confounding variable of opioid synergy that accompanies other prodynorphin products [3].

GPCR Trafficking and Spatiotemporal Signaling

For cellular and molecular neuroscience studies examining KOR post-endocytic trafficking, dynorphin B provides a critical comparator to dynorphin A. Kunselman et al. (2021) demonstrated that while both peptides activate KOR to comparable extents, dynorphin B does not route the receptor to the degradative pathway, unlike dynorphin A which drives KOR to degradative endosomes for sustained signaling [4]. Researchers studying receptor recycling, endosomal signaling, or biased agonism at KOR should co-procure dynorphin A and dynorphin B as a matched agonist pair to control for trafficking-dependent signaling outcomes [4].

Transient KOR Activation Bioassays

In isolated tissue pharmacology experiments (guinea pig ileum, rabbit vas deferens) where temporal control over KOR agonist exposure is critical, dynorphin B's relatively shorter post-washout duration of action—compared directly with leumorphin's prolonged activity after washout [5]—makes it the preferred endogenous peptide for protocols requiring rapid return to baseline after agonist removal. This property is essential for within-preparation dose-response studies or when investigating acute desensitization kinetics that would be confounded by lingering agonist activity [5].

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